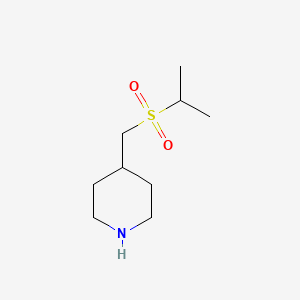

4-((Isopropylsulfonyl)methyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(propan-2-ylsulfonylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-8(2)13(11,12)7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXHFZDMWHOILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651575 | |

| Record name | 4-[(Propane-2-sulfonyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018533-19-1 | |

| Record name | 4-[(Propane-2-sulfonyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((Isopropylsulfonyl)methyl)piperidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged motif for engaging with biological targets. When combined with the sulfone functional group—a potent hydrogen bond acceptor and metabolically stable linker—the resulting piperidine sulfone derivatives offer a rich chemical space for the design of novel therapeutics. This technical guide provides a comprehensive overview of a specific and promising example: 4-((Isopropylsulfonyl)methyl)piperidine. As a Senior Application Scientist, my goal is to not only present the known data but also to provide a deeper, experience-driven perspective on its synthesis, characterization, and potential applications, guiding researchers in their quest for new and effective medicines.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a central piperidine ring substituted at the 4-position with a methyl group bearing an isopropylsulfonyl moiety. This unique combination of a basic piperidine nitrogen, a flexible alkyl linker, and a polar sulfone group imparts a specific set of physicochemical properties that are of significant interest in drug discovery. The piperidine ring can engage in crucial interactions with biological targets, while the isopropylsulfonyl group can influence solubility, metabolic stability, and binding affinity through hydrogen bonding and dipolar interactions. While specific biological data for this exact molecule is not extensively published, the broader class of piperidine sulfone derivatives has shown promise in various therapeutic areas, suggesting that this compound is a valuable building block for creating new chemical entities with therapeutic potential.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| CAS Number | 1018533-19-1 | [1][2] |

| Molecular Formula | C₉H₁₉NO₂S | [2][3] |

| Molecular Weight | 205.32 g/mol | [2][3] |

| Appearance | Yellow semi-solid (Predicted) | Chemical Supplier Data |

| Boiling Point | 359.3 ± 15.0 °C (Predicted) | [4] |

| Density | 1.055 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 10.18 ± 0.10 (Predicted) | Chemical Supplier Data |

Note: The majority of the physicochemical properties for this compound are predicted and have not been experimentally determined in published literature. These values should be used as estimations.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. While a specific protocol for the synthesis of this compound is not explicitly detailed in the public domain, a plausible and efficient pathway can be designed based on established synthetic methodologies for related piperidine sulfones.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This multi-step synthesis involves the activation of the primary alcohol, nucleophilic substitution with an appropriate sulfur nucleophile, oxidation to the sulfone, and final deprotection of the piperidine nitrogen.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on analogous transformations and should be optimized for specific laboratory conditions.

Step 1: Mesylation of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Rationale: Activation of the primary alcohol as a good leaving group (mesylate) is a standard and efficient method for subsequent nucleophilic substitution.

-

Procedure:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.

-

Step 2: Nucleophilic Substitution with Isopropylthiolate

-

Rationale: The mesylate is displaced by the sulfur nucleophile to form the thioether linkage. Sodium isopropanethiolate is a suitable nucleophile for this Sₙ2 reaction.

-

Procedure:

-

Dissolve the crude mesylate from the previous step in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium isopropanethiolate (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir until TLC analysis indicates complete consumption of the mesylate.

-

Cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-((isopropylthio)methyl)piperidine-1-carboxylate.

-

Step 3: Oxidation to the Sulfone

-

Rationale: The thioether is oxidized to the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

-

Procedure:

-

Dissolve the purified thioether (1.0 eq) in DCM and cool to 0 °C.

-

Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until the oxidation is complete as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting tert-butyl this compound-1-carboxylate may be purified by column chromatography if necessary.

-

Step 4: Deprotection of the Boc Group

-

Rationale: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the free base. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are standard reagents for this deprotection.[5]

-

Procedure:

-

Dissolve the Boc-protected sulfone (1.0 eq) in DCM.

-

Add an excess of TFA (e.g., 10 equivalents) or a saturated solution of HCl in a suitable solvent like dioxane or diethyl ether.

-

Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

If TFA was used, dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to obtain the free base. If HCl was used, the hydrochloride salt can be isolated directly or neutralized to the free base.

-

Purify the final product, this compound, by an appropriate method such as crystallization or chromatography.

-

Spectral Characterization (Predicted)

-

¹H NMR:

-

A multiplet for the isopropyl methine proton (CH) around δ 3.0-3.5 ppm.

-

A doublet for the isopropyl methyl protons (CH₃) around δ 1.2-1.4 ppm.

-

A doublet for the methylene protons adjacent to the sulfone group (CH₂) around δ 2.8-3.2 ppm.

-

Multiplets for the piperidine ring protons, with the axial and equatorial protons at C2 and C6 appearing at different chemical shifts, typically in the range of δ 2.5-3.5 ppm.

-

Multiplets for the piperidine protons at C3, C4, and C5 in the range of δ 1.2-2.0 ppm.

-

A broad singlet for the piperidine N-H proton, the chemical shift of which will be solvent-dependent.

-

-

¹³C NMR:

-

A signal for the isopropyl methine carbon around δ 50-55 ppm.

-

A signal for the isopropyl methyl carbons around δ 15-20 ppm.

-

A signal for the methylene carbon adjacent to the sulfone group around δ 55-60 ppm.

-

Signals for the piperidine carbons, with C2 and C6 appearing around δ 45-50 ppm, C4 around δ 30-35 ppm, and C3 and C5 around δ 25-30 ppm.

-

-

IR Spectroscopy:

-

Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfone group in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

-

An N-H stretching vibration for the secondary amine in the piperidine ring around 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups in the region of 2800-3000 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) at m/z = 205.

-

Characteristic fragmentation patterns including the loss of the isopropyl group, the sulfonyl group, and fragmentation of the piperidine ring.

-

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. The piperidine ring is a common motif in a wide range of biologically active compounds, and the sulfone group can act as a key pharmacophoric element.

Enzyme Inhibition

The sulfone group is a strong hydrogen bond acceptor and can mimic the transition state of certain enzymatic reactions. This makes piperidine sulfone derivatives potential inhibitors of various enzymes. For instance, related sulfonylpiperidine compounds have been investigated as inhibitors of thymidylate kinase (TMK), an essential enzyme for DNA synthesis in bacteria, suggesting a potential avenue for the development of novel antibacterial agents.

G-Protein Coupled Receptor (GPCR) Ligands

The piperidine moiety is a common feature in many GPCR ligands. The basic nitrogen can form a key salt bridge with acidic residues in the receptor binding pocket. By functionalizing the 4-position with the isopropylsulfonylmethyl group, it is possible to explore interactions with other regions of the binding pocket, potentially leading to agonists or antagonists with improved potency and selectivity. For example, a patent for GPR119 modulators includes complex structures containing a sulfonylpiperidine moiety, highlighting the relevance of this scaffold in targeting GPCRs for metabolic disorders.

Ion Channel Modulation

Piperidine derivatives have also been explored as modulators of various ion channels. The combination of the lipophilic piperidine ring and the polar sulfone group could lead to compounds that can partition into the cell membrane and interact with transmembrane domains of ion channels.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling piperidine derivatives and sulfones should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

This compound represents a valuable, yet underexplored, building block in the vast landscape of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for the development of novel therapeutic agents targeting a range of biological pathways. The predicted physicochemical properties provide a solid foundation for its use in drug design, and the general importance of the piperidine sulfone scaffold is underscored by its presence in patented bioactive molecules.

Future research should focus on the experimental validation of the predicted properties, the optimization of the proposed synthetic route, and the biological evaluation of this compound and its derivatives in relevant disease models. The insights provided in this guide are intended to serve as a catalyst for such investigations, empowering researchers to unlock the full therapeutic potential of this promising chemical entity.

References

- Rubiralta, M., Giralt, E., & Diez, A. (1991).

- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.

- Larkin, M. A., & Lasseter, K. C. (1971). The hydrogenation of pyridines.

- Donohoe, T. J., & Helliwell, M. (2003). Catalytic asymmetric hydrogenation of pyridines. Journal of the American Chemical Society, 125(35), 10586-10587.

- Wang, D. S., Chen, Q. A., & Zhou, Y. G. (2013). Iridium-catalyzed asymmetric hydrogenation of pyridines. Chemical Science, 4(5), 2051-2057.

-

Piperidine Synthesis. Defense Technical Information Center. Retrieved January 18, 2026, from [Link]

- Watson, P. S., & Jiang, B. (2006). Recent advances in the synthesis of piperidones and piperidines. Arkivoc, 2006(7), 1-23.

- Zaragoza, F. (2004). Recent advances in the synthesis of piperidines. Organic & Biomolecular Chemistry, 2(18), 2549-2561.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- Wang, M., Wang, W., & Xu, S. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Zhang, X., Li, Y., & Wang, J. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

-

One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem. Retrieved January 18, 2026, from [Link]

-

Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. Retrieved January 18, 2026, from [Link]

-

Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- Knegtel, R., Charrier, J. D., Durrant, S., Davis, C., O'Donnell, M., Storck, P., ... & Pollard, J. (2019). Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Journal of Medicinal Chemistry, 62(11), 5547–5561.

-

Iptriazopyrid (Ref: NC-656). University of Hertfordshire. Retrieved January 18, 2026, from [Link]

-

iptriazopyrid data sheet. Compendium of Pesticide Common Names. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | 1018533-19-1 [amp.chemicalbook.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Piperidine, 4-propyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

4-((Isopropylsulfonyl)methyl)piperidine molecular weight

An In-Depth Technical Guide to the Physicochemical Characterization of 4-((Isopropylsulfonyl)methyl)piperidine

Introduction

This compound is a heterocyclic amine that serves as a valuable building block in contemporary medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring coupled with an isopropylsulfonyl moiety, presents a unique combination of polarity, basicity, and steric bulk. These characteristics make it a compelling scaffold for designing ligands that target a variety of biological systems. For researchers and drug development professionals, a precise understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for its effective application in synthesis, biological screening, and formulation.

Core Physicochemical Properties

A foundational step in the characterization of any chemical entity is the compilation of its core properties. This data serves as a reference standard for all subsequent experimental work. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉NO₂S | [1][2][3] |

| Molecular Weight | 205.32 g/mol | [1][3] |

| Exact Mass | 205.1164 g/mol | Calculated |

| CAS Number | 1018533-19-1 | [1][2][3] |

| Appearance | Yellow semi-solid (predicted) | [1] |

| Boiling Point | 359.3 ± 15.0 °C (predicted) | [1] |

| Density | 1.055 ± 0.06 g/cm³ (predicted) | [1] |

| pKa | 10.18 ± 0.10 (predicted) | [1] |

Definitive Molecular Weight Determination via Mass Spectrometry

The molecular weight is the most critical parameter for confirming the identity of a synthesized compound. While the formula weight (205.32) is calculated from the atomic weights on the periodic table, the experimentally determined molecular weight via mass spectrometry confirms the compound's elemental composition.

Causality of Method Selection: Electrospray Ionization (ESI)

For a molecule like this compound, which contains a basic nitrogen atom within the piperidine ring, Electrospray Ionization (ESI) is the method of choice.[4] The piperidine nitrogen is readily protonated in the acidic mobile phase, forming a positive ion ([M+H]⁺) that is easily detected. This "soft" ionization technique minimizes fragmentation, ensuring that the primary peak observed corresponds to the intact molecule, thereby providing a clear and accurate molecular weight.

Experimental Protocol: ESI-Mass Spectrometry

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.[4]

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in the protonation of the piperidine nitrogen.

-

-

Instrumentation and Analysis:

-

Technique: High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or Time-of-Flight (TOF) analyzer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.[4]

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).

-

-

Data Interpretation:

-

The primary peak in the spectrum should correspond to the protonated molecular ion, [M+H]⁺.

-

Expected m/z: The theoretical exact mass of the neutral molecule is ~205.1164 Da. The expected m/z for the protonated ion ([C₉H₁₉NO₂S + H]⁺) is therefore ~206.1238.

-

Validation: The high-resolution instrument allows for the confirmation of the elemental composition based on the measured exact mass. The obtained mass should be within a narrow tolerance (typically < 5 ppm) of the calculated value. Fragmentation patterns, though minimal with ESI, can provide additional structural clues, such as the loss of the isopropyl group or cleavage related to the sulfonyl moiety.[5][6]

-

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry confirms the molecular weight and elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence of the molecular structure by mapping the connectivity of atoms.[7][8] For this compound, both ¹H and ¹³C NMR are essential.

Causality of Method Selection: ¹H and ¹³C NMR

¹H NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts and splitting patterns. This is crucial for identifying the isopropyl group (a characteristic doublet and septet) and the protons on the piperidine ring.[9][10][11] ¹³C NMR complements this by showing the number of unique carbon atoms, confirming the presence of the nine carbons in their respective chemical environments (aliphatic, attached to nitrogen, attached to sulfur).[12]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4] CDCl₃ is a good choice for initial analysis due to its ability to dissolve a wide range of organic compounds.

-

-

Instrumentation and Analysis:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire standard 1D ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

¹H NMR: Acquire data with sufficient scans to achieve a good signal-to-noise ratio. Key parameters include spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: Requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Expected Spectral Features and Interpretation:

-

¹H NMR Spectrum:

-

Isopropyl Group: A doublet at ~1.3 ppm (6H, integrating to six protons) for the two methyl groups, and a septet at ~3.2 ppm (1H) for the CH proton.

-

Piperidine Ring & Methylene Bridge: A complex series of multiplets between ~1.5 and ~3.5 ppm. The protons on carbons adjacent to the nitrogen (C2, C6) will be shifted further downfield (~2.8-3.2 ppm) compared to the others (C3, C4, C5). The CH₂ group attached to the sulfonyl group will likely appear as a doublet around ~3.0 ppm. The NH proton may appear as a broad singlet.

-

-

¹³C NMR Spectrum:

-

Isopropyl Group: Two signals; one for the two equivalent methyl carbons (~16 ppm) and one for the CH carbon (~53 ppm).

-

Piperidine Ring: Signals for the C4 carbon and the C3/C5 carbons will be in the aliphatic region (~25-45 ppm). The C2/C6 carbons adjacent to the nitrogen will be further downfield (~45-55 ppm).

-

Methylene Bridge: A signal for the CH₂ carbon attached to the sulfonyl group (~55-65 ppm).

-

-

Conclusion

The rigorous characterization of this compound is fundamental to its successful application in research and development. By employing a synergistic approach that combines high-resolution mass spectrometry for definitive molecular weight confirmation and multinuclear NMR spectroscopy for structural elucidation, scientists can establish the identity and purity of this key building block with a high degree of confidence. The protocols and workflows detailed in this guide represent a self-validating system, where the molecular formula derived from HRMS is confirmed by the structural framework provided by NMR. This ensures the scientific integrity of subsequent studies, from synthetic transformations to pharmacological evaluations.

References

- ChemicalBook. (n.d.). This compound | 1018533-19-1.

- Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.

- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.

- ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). This compound.

- Wikipedia. (n.d.). Piperidine.

- Canadian Journal of Chemistry. (1973).

- ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.

- Journal of the American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- PubMed. (2008).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

- Matrix Scientific. (n.d.). 1018533-19-1 Cas No. | this compound.

- Elsevier. (1991).

Sources

- 1. This compound | 1018533-19-1 [amp.chemicalbook.com]

- 2. smochem.com [smochem.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 8. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 9. Piperidine - Wikipedia [en.wikipedia.org]

- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 11. hmdb.ca [hmdb.ca]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of 4-((Isopropylsulfonyl)methyl)piperidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-((Isopropylsulfonyl)methyl)piperidine, a key building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers not just data, but a framework for understanding and applying spectroscopic techniques for the robust analysis of piperidine-containing molecules.

Introduction

This compound (CAS No. 1018533-19-1) is a saturated heterocyclic compound with a molecular formula of C9H19NO2S and a molecular weight of 205.32 g/mol .[1][2] The piperidine scaffold is a prevalent feature in a vast number of pharmaceuticals and biologically active compounds, owing to its ability to confer desirable physicochemical properties such as basicity and lipophilicity.[3] The incorporation of an isopropylsulfonylmethyl substituent at the 4-position introduces a polar, hydrogen-bond accepting sulfonyl group, which can significantly influence a molecule's solubility, metabolic stability, and target-binding interactions.

Accurate and unambiguous structural confirmation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this characterization process. This guide will delve into the theoretical and practical aspects of acquiring and interpreting this crucial data for this compound.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Sources

solubility of 4-((Isopropylsulfonyl)methyl)piperidine

An In-depth Technical Guide to the Aqueous Solubility Characterization of 4-((Isopropylsulfonyl)methyl)piperidine

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] The introduction of functional groups, such as the isopropylsulfonylmethyl moiety, significantly modulates the physicochemical properties of the parent heterocycle, directly impacting critical drug-like attributes. Among these, aqueous solubility is a paramount parameter that governs bioavailability, formulation feasibility, and the reliability of in-vitro biological assays.[3][4][5]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the thorough characterization of the aqueous . As no public solubility data for this specific compound is available, this document serves as a predictive and strategic manual. It outlines a logical, tiered approach, beginning with high-throughput kinetic screening and culminating in the definitive "gold standard" thermodynamic equilibrium assessment. We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and offer insights into data interpretation, empowering researchers in drug development to generate robust and decision-enabling solubility data.

The Imperative of Solubility for a Novel Piperidine Derivative

The structure of this compound presents a fascinating interplay of functional groups that dictates its behavior in an aqueous environment. The piperidine ring contains a basic nitrogen atom, making its ionization state—and therefore solubility—highly dependent on pH.[6] Conversely, the isopropylsulfonylmethyl group introduces polarity and potential hydrogen bond donor/acceptor sites, which can influence water miscibility.

In drug discovery, poor solubility can terminate the progression of an otherwise promising candidate. It can lead to:

-

Underestimated Potency: Compounds precipitating out of solution in biological assays can lead to erroneously low activity readings.[7]

-

Poor or Erratic Bioavailability: Insufficient solubility in the gastrointestinal tract limits absorption, a major hurdle for orally administered drugs.[5]

-

Formulation Challenges: Developing a stable and effective dosage form for an insoluble compound is resource-intensive and can prove insurmountable.[8]

Therefore, a precise understanding of a compound's solubility is not merely a data point but a critical component of risk assessment and strategic progression. This necessitates a distinction between two key types of solubility measurements:

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic solvent stock (typically DMSO), begins to precipitate in an aqueous buffer. It is a high-throughput method ideal for the early stages of discovery to quickly flag problematic compounds.[3][4]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent from its solid form after an extended equilibration period. It is the definitive "gold standard" measurement, crucial for lead optimization and pre-formulation studies.[8][9]

Predicted Physicochemical Profile and Experimental Design

While experimental data is the ultimate goal, we can predict the behavior of this compound to inform our experimental design. The key structural features suggest a molecule with a basic character and moderate polarity.

| Property | Predicted Influence on Solubility |

| pKa | The piperidine nitrogen is basic (typical pKa for protonated piperidines is ~11).[6] This predicts significantly higher solubility at acidic pH (e.g., in the stomach) where it will be protonated, compared to neutral or basic pH. |

| logP (Lipophilicity) | The combination of the aliphatic piperidine ring and the polar sulfonyl group likely results in a low-to-moderate logP. This suggests that the molecule is not excessively lipophilic, which is favorable for solubility. |

| Hydrogen Bonding | The sulfonyl oxygens can act as hydrogen bond acceptors, and the piperidine N-H is a hydrogen bond donor. These interactions with water are expected to contribute positively to aqueous solubility. |

| Solid State | The crystalline form of the solid material will significantly impact its thermodynamic solubility. Amorphous solids are typically more soluble but less stable than their crystalline counterparts.[10] |

Based on this profile, a comprehensive experimental plan should prioritize investigating the pH-dependency of solubility. A tiered approach is the most efficient use of resources.

Caption: Tiered approach for solubility assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of controls and robust analytical techniques.

Protocol: Kinetic Solubility Determination via Nephelometry

Causality: This method is chosen for its high throughput and low compound consumption, making it ideal for initial screening.[3] It measures the point of precipitation from a DMSO solution, which mimics how compounds are often introduced in biological assays.[11][12] Light scattering (nephelometry) provides a sensitive, instrument-based detection of insoluble particles.[12]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[11]

-

Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the first column of a 96-well microplate. In all other wells, add 100 µL of phosphate-buffered saline (PBS) at pH 7.4 containing 2% DMSO.

-

Serial Dilution: Perform a 1:2 serial dilution across the plate by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.

-

Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking to allow for precipitation to occur.[11]

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background signal of the buffer-only wells.

Protocol: Thermodynamic Solubility via Shake-Flask Method

Causality: This is the definitive method for determining true equilibrium solubility.[9] By adding an excess of solid compound and allowing it to equilibrate for an extended period, we ensure the solution is fully saturated.[8] The use of HPLC-MS/MS for quantification is highly specific and sensitive, making it suitable for novel compounds that may lack a strong UV chromophore and for accurately measuring concentrations in complex matrices.[13][14]

Caption: Step-by-step workflow for the Shake-Flask method.

Methodology:

-

Preparation: Add an excess of solid this compound (e.g., ~2 mg) to several glass vials. A visual excess of solid should remain throughout the experiment.

-

Solvent Addition: To triplicate vials, add 1 mL of the desired aqueous buffer (e.g., pH-adjusted buffers such as PBS at pH 7.4, a glycine-HCl buffer at pH 2.0, and a borate buffer at pH 9.0).

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a vial roller system at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[5][8] This long incubation is critical to ensure equilibrium is reached.

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) is often preferred to filtration, as compounds can sometimes adsorb to filter materials, underestimating solubility.[10]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification:

-

Prepare a set of calibration standards of the test compound in a 50:50 mixture of acetonitrile:water.

-

Dilute the supernatant samples into the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated LC-MS/MS method. A reversed-phase C18 column is a common starting point for piperidine derivatives.[14]

-

-

Data Analysis: Calculate the concentration of the compound in the undiluted supernatant using the calibration curve. This value represents the thermodynamic solubility at that specific pH and temperature.

Data Interpretation and Presentation

The results from the solubility assays should be compiled into a clear, comparative table.

Table 1: Sample Solubility Data for this compound

| Assay Type | Buffer/pH | Temperature | Solubility (µg/mL) | Solubility (µM) | Comments |

| Kinetic | PBS, pH 7.4 | 25°C | [Experimental Value] | [Calculated Value] | High-throughput result; indicates potential for precipitation from DMSO stocks. |

| Thermodynamic | Glycine-HCl, pH 2.0 | 25°C | [Experimental Value] | [Calculated Value] | High solubility expected due to protonation of the piperidine nitrogen. |

| Thermodynamic | PBS, pH 7.4 | 25°C | [Experimental Value] | [Calculated Value] | "Gold standard" value under physiological conditions. Crucial for predicting in vivo behavior.[9] |

| Thermodynamic | Borate, pH 9.0 | 25°C | [Experimental Value] | [Calculated Value] | Lower solubility expected as the compound is primarily in its neutral, free-base form. |

Interpreting the Results:

-

pH-Dependency: A significantly higher solubility at pH 2.0 compared to pH 7.4 and 9.0 would confirm the basic nature of the molecule and is a key consideration for oral drug development, suggesting it may dissolve well in the stomach but could potentially precipitate in the higher pH of the intestine.

-

Kinetic vs. Thermodynamic: A large discrepancy where kinetic solubility is much higher than thermodynamic solubility suggests the compound can form a supersaturated solution that is unstable over time. This is a critical flag for potential issues in longer-duration assays or in vivo settings.[13]

-

Solubility Goal: In drug discovery, a common goal for aqueous solubility is >60 µg/mL to minimize risks associated with absorption and assay artifacts.[3]

By following this structured, logical, and technically robust approach, researchers can confidently characterize the aqueous , generating the essential data needed to make informed decisions in the drug discovery and development process.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Christophidis, A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

-

Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. evotec.com [evotec.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. rheolution.com [rheolution.com]

- 13. enamine.net [enamine.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-((Isopropylsulfonyl)methyl)piperidine for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine ring is a cornerstone in the edifice of modern drug discovery, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and biologically active natural products.[1][2] Its synthetic tractability, favorable physicochemical properties—such as modulating aqueous solubility and membrane permeability—and its conformational versatility make it an invaluable building block for medicinal chemists.[3] The introduction of various substituents onto the piperidine core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. This guide focuses on a specific, strategically designed derivative: 4-((Isopropylsulfonyl)methyl)piperidine, a compound poised for significant applications in contemporary drug development programs.

Section 1: Chemical Identity and Commercial Availability

This compound is a niche yet accessible chemical entity for research and development purposes. Its core structure features a piperidine ring substituted at the 4-position with an isopropylsulfonylmethyl group, a feature that imparts specific steric and electronic properties.

Core Chemical Data

| Property | Value |

| IUPAC Name | 4-(((Propan-2-yl)sulfonyl)methyl)piperidine |

| CAS Number | 1018533-19-1 |

| Molecular Formula | C₉H₁₉NO₂S |

| Molecular Weight | 205.32 g/mol |

| Canonical SMILES | CC(C)S(=O)(=O)CC1CCNCC1 |

| Physical Form | Typically a yellow semi-solid |

Commercial Sourcing

This compound is available from a number of specialized chemical suppliers, typically on a research scale (milligrams to grams). When sourcing, it is crucial to specify the required purity and to request a certificate of analysis to ensure the material's identity and quality.

Table of Representative Suppliers:

| Supplier | Purity | Quantity |

| Matrix Scientific | 95%+ | 250mg |

| American Custom Chemicals Corporation | 95.00% | 5mg |

| ChemicalBook | Varies by listing | Varies |

Note: Availability and pricing are subject to change. This table is for informational purposes and does not constitute an endorsement of any specific supplier.

Section 2: Synthesis and Purification Strategies

While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, a robust and logical synthetic pathway can be devised based on established organic chemistry principles and related patent literature. The following proposed synthesis is a multi-step process designed for high yield and purity, leveraging common starting materials and reactions.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves the disconnection of the piperidine nitrogen's protecting group and the formation of the sulfone moiety from a suitable precursor, such as a mesylate.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

This protocol is a scientifically sound, proposed methodology. Researchers should adapt and optimize the conditions based on their laboratory settings and available equipment.

Step 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine

The initial step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to prevent side reactions involving the amine during subsequent steps.

-

Reaction: 4-(Hydroxymethyl)piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or in a biphasic system with sodium bicarbonate.

-

Rationale: The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it ideal for multi-step synthesis.[4]

-

Detailed Protocol:

-

Dissolve 4-(hydroxymethyl)piperidine (1 equivalent) in a suitable solvent (e.g., dichloromethane or a mixture of THF and water).

-

Add a base such as triethylamine (1.1 equivalents) or an aqueous solution of sodium bicarbonate.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, perform an aqueous workup, extracting the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

-

Step 2: Mesylation of the Primary Alcohol

The hydroxyl group of the Boc-protected intermediate is converted to a good leaving group, a mesylate, in preparation for nucleophilic substitution.

-

Reaction: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.

-

Rationale: The mesylate group is an excellent leaving group, facilitating the subsequent displacement by a nucleophile to form the C-S bond.[5]

-

Detailed Protocol:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Quench the reaction with water and perform an aqueous workup.

-

Dry the organic layer and concentrate to obtain tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, which can often be used in the next step without further purification. 1H-NMR data for this intermediate has been reported in patent literature.[6]

-

Step 3: Formation of the Isopropyl Sulfone

This is the key bond-forming step where the isopropylsulfonyl moiety is introduced via nucleophilic substitution.

-

Reaction: The mesylate intermediate is reacted with a source of isopropyl nucleophile, which is then oxidized to the sulfone. A more direct approach involves the use of sodium isopropylsulfinate.

-

Rationale: The sulfinate anion is a soft nucleophile that readily displaces the mesylate to form the sulfone directly.[7]

-

Detailed Protocol:

-

Prepare or purchase sodium isopropylsulfinate.

-

Dissolve tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (1 equivalent) in a polar aprotic solvent such as DMF or DMSO.

-

Add sodium isopropylsulfinate (1.2-1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl this compound-1-carboxylate.

-

Step 4: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the target compound.

-

Reaction: The Boc-protected sulfone is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Rationale: The tert-butoxycarbonyl group is labile to acidic conditions, releasing the free amine.[4][8]

-

Detailed Protocol:

-

Dissolve tert-butyl this compound-1-carboxylate (1 equivalent) in dichloromethane or dioxane.

-

Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) or a saturated solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base to obtain the free amine.

-

Purification can be achieved by recrystallization of the salt or by chromatography of the free base.

-

Caption: Proposed synthetic workflow for this compound.

Section 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the isopropyl group, and the methylene bridge. The piperidine protons will likely appear as complex multiplets in the aliphatic region. The isopropyl group will exhibit a doublet for the two methyl groups and a septet for the methine proton. The methylene protons adjacent to the sulfone and the piperidine ring will likely appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The piperidine ring carbons, the isopropyl carbons, and the methylene bridge carbon will all have characteristic chemical shifts.[2]

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 206.1.

-

Fragmentation Pattern: The fragmentation of piperidine derivatives is well-characterized and often involves α-cleavage adjacent to the nitrogen atom.[9] For this compound, fragmentation may also involve the loss of the isopropyl group or cleavage of the sulfone moiety.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹ characteristic of the secondary amine.

-

C-H stretch: Peaks in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

-

S=O stretch: Strong, characteristic absorption bands for the sulfone group, typically appearing as two distinct peaks around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).[6][10]

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block for the synthesis of novel therapeutic agents. The piperidine scaffold provides a three-dimensional framework that can be optimized for interaction with biological targets, while the sulfone group can act as a hydrogen bond acceptor and influence the compound's polarity and metabolic stability.[11]

Role as a Pharmacophore

-

Piperidine Moiety: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in anticancer and antiviral agents.[1] Its ability to be protonated at physiological pH allows for ionic interactions with target proteins.

-

Sulfone Group: The sulfonyl group is a key functional group in a wide range of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer drugs.[9] It is a strong hydrogen bond acceptor and is metabolically stable, which can improve the pharmacokinetic properties of a drug candidate.

Potential Therapeutic Targets and Structure-Activity Relationships (SAR)

The combination of a piperidine ring and a sulfone moiety suggests potential applications in targeting a variety of enzymes and receptors. Structure-activity relationship (SAR) studies of related piperidine-sulfone derivatives have shown that modifications to both the piperidine and sulfone substituents can significantly impact biological activity.[10]

-

Enzyme Inhibition: The sulfone group can mimic the transition state of certain enzymatic reactions, making it a useful feature in the design of enzyme inhibitors. For example, piperidine sulfone hydroxamates have been explored as potent matrix metalloproteinase (MMP) inhibitors with oral antitumor efficacy.[11]

-

Receptor Modulation: The overall shape and electronic properties of this compound make it a candidate for incorporation into ligands for G-protein coupled receptors (GPCRs) and ion channels.

Logical Framework for Application in a Drug Discovery Program

Caption: Logical workflow for the application of this compound in a drug discovery program.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: Based on data for related compounds, it may be harmful if swallowed and may cause respiratory irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

-

ResearchGate. (n.d.). The calculated and experimental FTIR spectra of [4-(Sulfonylazide)phenyl]-1-azide. ResearchGate. [Link]

-

ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

-

ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. ResearchGate. [Link]

-

Atlantis Press. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate. [Link]

-

ACS Publications. (n.d.). Recent Developments in the Synthesis and Application of Sultones. ACS Publications. [Link]

-

Atlantis Press. (2016). Synthesis of Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

National Center for Biotechnology Information. (n.d.). Table 3, Activity of analogs with modifications on sulfonamide and piperazine moieties. NCBI. [Link]

-

PubMed Central. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. NCBI. [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

PubMed Central. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. NCBI. [Link]

-

ResearchGate. (2025). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. ResearchGate. [Link]

- Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.

-

ResearchGate. (n.d.). Mass fragmentation pattern of the compounds. ResearchGate. [Link]

- Google Patents. (n.d.). US5043345A - Piperidine compounds and their preparation and use.

-

ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]

-

PubMed Central. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. NCBI. [Link]

-

ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]

-

Atlantis Press. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

-

PubMed Central. (2021, September 2). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. NCBI. [Link]

-

Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. SCIRP. [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec. [Link]

- Google Patents. (n.d.). US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use.

-

Scribd. (n.d.). Sulfone Synthesis Advances. Scribd. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

-

FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. [Link]

- Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). HMDB. [Link]

-

Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(4-methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

International Journal of ChemTech Research. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

-

GSC Online Press. (2024, May 20). Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. GSC Online Press. [Link]

-

LinkedIn. (n.d.). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. LinkedIn. [Link]

Sources

- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Sulfonylpiperidines: A Technical Guide for Drug Discovery

Introduction: The Emergence of Sulfonylpiperidines in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone for the design of bioactive molecules. When functionalized with a sulfonyl group, the resulting sulfonylpiperidine moiety exhibits a unique combination of physicochemical properties, including improved metabolic stability and the ability to act as a hydrogen bond donor and acceptor. This has led to the exploration of sulfonylpiperidines across a wide spectrum of therapeutic areas, revealing their significant potential as modulators of key biological processes. This technical guide provides an in-depth exploration of the biological activities of sulfonylpiperidines, with a particular focus on their anticancer properties, offering researchers and drug development professionals a comprehensive overview of their mechanism of action, experimental evaluation, and future prospects.

I. Anticancer Activity of Sulfonylpiperidines: A Two-Pronged Assault on Tumor Progression

Sulfonylpiperidine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit two key targets involved in tumor growth and survival: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Carbonic Anhydrase IX (CA IX).

A. Inhibition of VEGFR-2: Disrupting Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[1] VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the angiogenic signals induced by VEGF-A.[2][3] The binding of VEGF-A to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[2][4]

Sulfonylpiperidine-based compounds have been designed to act as potent VEGFR-2 inhibitors, effectively blocking the ATP-binding site of the kinase domain and thereby preventing its activation.[5] This inhibition disrupts the entire downstream signaling cascade, leading to a potent anti-angiogenic effect.

The binding of VEGF-A to VEGFR-2 initiates receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4] This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:

-

The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[2]

-

The PI3K-Akt Pathway: This pathway promotes endothelial cell survival and permeability.[2]

-

The FAK/paxillin Pathway: This pathway is involved in endothelial cell migration.[2]

Figure 1: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

B. Inhibition of Carbonic Anhydrase IX: Targeting the Acidic Tumor Microenvironment

The tumor microenvironment is often characterized by hypoxia (low oxygen) and acidosis (low pH), which contribute to tumor progression, metastasis, and resistance to therapy.[5][6] Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia.[5][6] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intra- and extracellular pH.[6][7] By maintaining a relatively alkaline intracellular pH while contributing to extracellular acidosis, CA IX helps cancer cells to survive and thrive in their hostile microenvironment.[6][7]

Sulfonylpiperidine derivatives have been investigated as inhibitors of CA IX. The sulfonamide group is a well-established zinc-binding moiety that can effectively target the active site of carbonic anhydrases. By inhibiting CA IX, these compounds disrupt the pH regulation of cancer cells, leading to intracellular acidification and ultimately, cell death.

Figure 2: Role of CA IX in maintaining pH homeostasis in tumor cells.

II. Experimental Evaluation of Sulfonylpiperidines

The biological activity of newly synthesized sulfonylpiperidine derivatives is typically assessed through a series of in vitro assays.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The initial screening of anticancer compounds often involves evaluating their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8][9][10]

The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with serial dilutions of the sulfonylpiperidine compounds for a specified period (e.g., 48 or 72 hours).[11]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Target Engagement Assays

To confirm that the observed cytotoxicity is due to the intended mechanism of action, target engagement assays are performed.

This assay directly measures the ability of the sulfonylpiperidine compounds to inhibit the enzymatic activity of VEGFR-2.

The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme. The inhibitory effect of the compound is determined by measuring the reduction in substrate phosphorylation.[12]

-

Reaction Setup: In a microplate, combine the recombinant VEGFR-2 enzyme, a specific substrate, ATP, and various concentrations of the sulfonylpiperidine inhibitor in a suitable kinase buffer.[13]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period to allow the kinase reaction to proceed.[13]

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection method such as an antibody-based ELISA or a luminescence-based assay that quantifies the remaining ATP (e.g., Kinase-Glo®).[12][14]

-

Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.

The inhibitory activity against CA IX is typically measured using a stopped-flow spectrophotometric method.

This assay measures the enzyme-catalyzed hydration of CO2. The inhibition of CA IX by the sulfonylpiperidine compound leads to a decrease in the rate of this reaction.

C. Apoptosis Induction Assays

Many anticancer drugs induce programmed cell death, or apoptosis, in cancer cells. The ability of sulfonylpiperidines to induce apoptosis can be assessed using various methods, such as the caspase-3 activity assay.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

This assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a fluorescent or colorimetric molecule. The amount of signal generated is proportional to the caspase-3 activity in the cell lysate.[15][16]

-

Cell Lysis: Treat cancer cells with the sulfonylpiperidine compound and then lyse the cells to release their contents.[17]

-

Substrate Addition: Add the caspase-3 substrate to the cell lysate.[17]

-

Incubation: Incubate the mixture to allow for substrate cleavage by active caspase-3.[17]

-

Signal Detection: Measure the fluorescent or colorimetric signal using a microplate reader.[16]

-

Data Analysis: Quantify the increase in caspase-3 activity in treated cells compared to untreated controls.

III. Synthesis of Sulfonylpiperidines

The synthesis of sulfonylpiperidine derivatives typically involves the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base.

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. clyte.tech [clyte.tech]

- 9. broadpharm.com [broadpharm.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 16. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Prominence of a Privileged Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a titan in the realm of medicinal chemistry.[1] Its prevalence is remarkable, forming the structural core of a vast number of natural alkaloids and synthetic pharmaceuticals, spanning more than twenty classes of drugs.[1][2] This guide delves into the multifaceted role of piperidine derivatives in drug discovery, offering a comprehensive exploration of their synthesis, diverse therapeutic applications, and the critical structure-activity relationships that establish piperidine as a "privileged scaffold" in the pharmaceutical industry.[1]

The enduring success of the piperidine moiety is not coincidental but is firmly rooted in its unique combination of structural and electronic features. These characteristics favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles, making it a highly sought-after component in drug design.[3][4]

Physicochemical and Pharmacokinetic Advantages of the Piperidine Moiety

The utility of the piperidine scaffold in drug design is intrinsically linked to its distinctive stereochemical and physicochemical properties.[1]

-

Basicity and Solubility : The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[3] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in biological targets. This feature is pivotal for the binding affinity of many piperidine-containing drugs.[3] The nitrogen atom can also act as a hydrogen bond acceptor, and in its protonated form, as a hydrogen bond donor. This versatility allows for the fine-tuning of a molecule's aqueous solubility and lipophilicity (LogP), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[1][4]

-

Conformational Flexibility : As a saturated heterocycle, the piperidine ring predominantly adopts a stable chair conformation.[1][3] This conformational flexibility allows for the precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with diverse biological targets.[1][3] This adaptability enables a single scaffold to be tailored for a wide range of receptors and enzymes.

-

Metabolic Stability and Druggability : From a biological perspective, the presence of the piperidine motif in a structure often enhances its "druggability."[4] This heterocycle is relatively metabolically stable and can facilitate the transport of drugs across biological membranes, thereby improving pharmacokinetic properties while often reducing toxicity.[4] The metabolic stability of the piperidine scaffold can be further modulated by functionalization at positions adjacent to the nitrogen atom.[4]

Synthetic Strategies for Crafting Piperidine Derivatives

A vast and ever-expanding array of synthetic methodologies exists for the construction and functionalization of the piperidine ring, a testament to its importance in medicinal chemistry.[5] These methods range from classical approaches to modern, highly efficient catalytic reactions.

Key Synthetic Routes

-

Hydrogenation and Reduction of Pyridine Derivatives : The reduction of substituted pyridines is a common and effective strategy for accessing the corresponding piperidines.[6] This can be achieved through various methods, including catalytic hydrogenation using heterogeneous catalysts like ruthenium or nickel silicide, or through chemoselective methods employing palladium or platinum catalysts.[6] Some modern approaches even combine hydrogenation and functionalization in a one-pot process, enhancing synthetic efficiency.[6]

-

Intramolecular and Intermolecular Cyclization : Intramolecular ring-closure reactions are a powerful tool for constructing the piperidine ring.[2] These methods include asymmetric synthesis, metal-catalyzed cyclization, intramolecular silyl-Prins reactions, electrophilic cyclization, and aza-Michael reactions.[2] Oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, represents a more recent advancement in this area.[2]

-